3-(3-Chloro-4,5-dimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole
Description
Introduction to 3-(3-Chloro-4,5-dimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole
Structural and Functional Context in 1,2,4-Oxadiazole Chemistry
The 1,2,4-oxadiazole ring system is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, distinguished by its high thermodynamic stability and capacity for diverse substitution patterns. In this compound, the core structure is functionalized at positions 3 and 5:
- Position 3 : A 3-chloro-4,5-dimethoxyphenyl group introduces steric bulk and electronic modulation. The chlorine atom at the meta position enhances lipophilicity, while the ortho- and para-methoxy groups contribute to π-stacking interactions.
- Position 5 : A chloromethyl (-CH2Cl) group serves as a reactive handle for nucleophilic substitution or cross-coupling reactions, enabling further derivatization.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₀Cl₂N₂O₃ | |
| Molecular Weight | 289.12 g/mol | |
| Crystallographic System | Triclinic, Space Group P1 | |
| Density | 1.473 Mg/m³ |
Properties
IUPAC Name |
3-(3-chloro-4,5-dimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O3/c1-16-8-4-6(3-7(13)10(8)17-2)11-14-9(5-12)18-15-11/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKBQRMMSODBPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2=NOC(=N2)CCl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937630-31-4 | |
| Record name | 3-(3-chloro-4,5-dimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . The oxadiazole ring is then formed through cyclization reactions. Common reagents used in these processes include chlorinating agents, methylation reagents, and cyclization catalysts.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles and appropriate solvents.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a tool for studying enzyme mechanisms and cellular processes due to its reactive nature.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs targeting various diseases.
Industry: In industry, it is utilized in the production of materials with specific properties, such as flame retardants and polymers.
Mechanism of Action
The mechanism by which 3-(3-Chloro-4,5-dimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (CAS 110704-42-2)
- Structural Differences : Replaces the 3-chloro-4,5-dimethoxyphenyl group with a 4-bromophenyl substituent.
- Physicochemical Properties :
- Bromine’s larger atomic radius and polarizability may increase lipophilicity compared to chlorine.
- The absence of methoxy groups reduces steric hindrance and electron-donating effects.
3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS 175205-63-7)
- Structural Differences : Substitutes the 3-chloro-4,5-dimethoxyphenyl group with a 3-(trifluoromethyl)phenyl moiety.
- Functional Impact :
- The trifluoromethyl group is strongly electron-withdrawing, enhancing the electrophilicity of the oxadiazole ring.
- Increased metabolic stability due to fluorine’s resistance to oxidation.
- Applications : Commonly used in agrochemicals and pharmaceuticals for its resistance to enzymatic degradation .
3-(Chloromethyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole
- Structural Differences : Features a 2,3-dichlorophenyl group instead of the dimethoxy-substituted phenyl ring.
- Enhanced halogen bonding capacity, which may influence crystal packing or intermolecular interactions in materials science .
5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Structural Differences : Retains a chloromethyl group but replaces the 3-chloro-4,5-dimethoxyphenyl with a 4-methoxyphenyl group.
- Electronic Effects :
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges: The dimethoxy and chloro substituents on the phenyl ring may complicate purification and scalability compared to mono-substituted derivatives .
Biological Activity
3-(3-Chloro-4,5-dimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole (CAS No. 937630-31-4) is a compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article delves into the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₀Cl₂N₂O₃
- Molecular Weight : 289.11 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through various in vitro assays focusing on its anticancer properties and potential as an antimicrobial agent.
Anticancer Activity
Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : The compound was tested against MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) cell lines. It demonstrated an IC50 value comparable to established chemotherapeutic agents like doxorubicin .
The mechanism underlying the anticancer activity of this compound appears to involve apoptosis induction through the upregulation of pro-apoptotic proteins such as p53 and caspase-3 cleavage in cancer cells . Molecular docking studies suggest strong hydrophobic interactions between the compound and estrogen receptors, indicating a possible pathway for its action similar to that of Tamoxifen .
Case Studies and Research Findings
- Anticancer Efficacy : A study evaluating a series of oxadiazole derivatives found that compounds with similar structural motifs showed significant inhibitory effects on cancer cell proliferation. The findings suggest that structural modifications can enhance biological activity and selectivity against specific cancer types .
- Structure-Activity Relationship (SAR) : Research indicates that halogen substitutions on the phenyl ring significantly influence the biological activity of oxadiazole derivatives. For example, compounds with electron-donating groups exhibited improved antiproliferative activities compared to those with electron-withdrawing groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
